molecular formula C9H16ClNO B2888427 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride CAS No. 34783-12-5

1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride

Cat. No. B2888427
CAS RN: 34783-12-5
M. Wt: 189.68
InChI Key: LBAGCDJGJNAKMT-UHFFFAOYSA-N
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Description

1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride is a chemical compound with the CAS Number: 38989-02-5 . It has a molecular weight of 153.22 . The IUPAC name for this compound is 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one .


Molecular Structure Analysis

The InChI code for 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride is 1S/C9H15NO.ClH/c1-8(2)6-3-4-9(8,10)7(11)5-6;/h6H,3-5,10H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The compound 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride has a molecular weight of 189.68 . It is a powder at room temperature .

Safety and Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-8(2)6-3-4-9(8,10)7(11)5-6;/h6H,3-5,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAGCDJGJNAKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137935783

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